molecular formula C25H25Cl2N3O2 B304213 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304213
M. Wt: 470.4 g/mol
InChI Key: JXEBBXLDZNCJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DCTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTQ belongs to the class of quinolinecarboxamide derivatives and has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to possess antiviral and antibacterial properties. Studies have suggested that 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide may act by inhibiting the activity of viral and bacterial enzymes, thereby preventing their replication and growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one of the limitations of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in vivo, as well as its potential for use in combination with other cancer therapies.

Synthesis Methods

The synthesis of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2,3-dichlorobenzaldehyde with 2-methyl-4-pyridylamine to form the intermediate 2,3-dichloro-N-(2-methyl-4-pyridyl)benzamide. This intermediate is then reacted with 2,7,7-trimethylbicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride to form the final product, 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is in the treatment of cancer. Studies have shown that 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to inhibit tumor growth in animal models, suggesting that it may have potential as a cancer therapy.

properties

Product Name

4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H25Cl2N3O2

Molecular Weight

470.4 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H25Cl2N3O2/c1-13-8-9-28-19(10-13)30-24(32)20-14(2)29-17-11-25(3,4)12-18(31)22(17)21(20)15-6-5-7-16(26)23(15)27/h5-10,21,29H,11-12H2,1-4H3,(H,28,30,32)

InChI Key

JXEBBXLDZNCJQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C(=CC=C4)Cl)Cl)C(=O)CC(C3)(C)C)C

Pictograms

Irritant

Origin of Product

United States

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